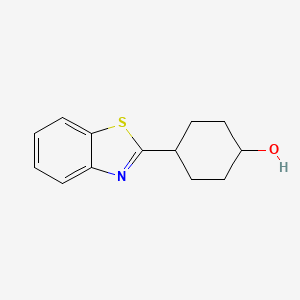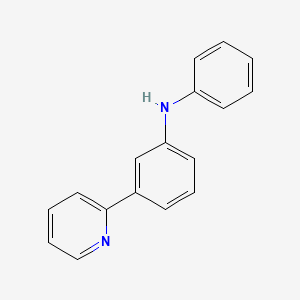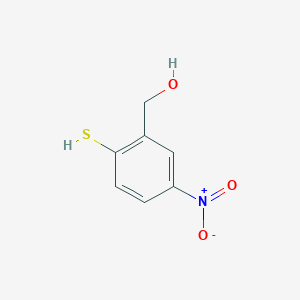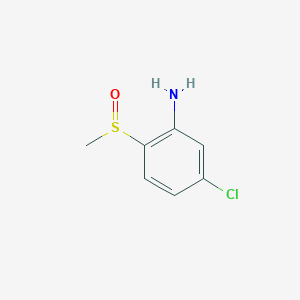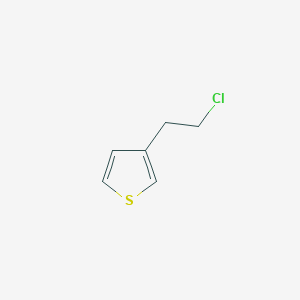
2-(3-Thienyl)chloroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Thienyl)chloroethane is an organic compound that features a thiophene ring substituted with a chloroethane group. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse chemical properties and applications in various fields, including medicinal chemistry, materials science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Thienyl)chloroethane typically involves the introduction of a chloroethane group to a thiophene ring. One common method is the reaction of thiophene with chloroethane in the presence of a catalyst. For example, the reaction can be catalyzed by palladium complexes under mild conditions .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale catalytic processes. These processes are designed to be efficient and environmentally friendly, utilizing recyclable catalysts and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
2-(3-Thienyl)chloroethane can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The chloro group can be reduced to form the corresponding ethane derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 2-(3-Thienyl)ethylamine or 2-(3-Thienyl)ethylthiol.
Oxidation: Formation of this compound sulfoxide or sulfone.
Reduction: Formation of 2-(3-Thienyl)ethane.
Scientific Research Applications
2-(3-Thienyl)chloroethane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of organic semiconductors and conductive polymers
Mechanism of Action
The mechanism of action of 2-(3-Thienyl)chloroethane depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, a simple five-membered ring with one sulfur atom.
2-(2-Thienyl)chloroethane: A positional isomer with the chloroethane group at the 2-position.
2-(3-Thienyl)ethanol: An alcohol derivative with a hydroxyl group instead of a chloro group.
Uniqueness
2-(3-Thienyl)chloroethane is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of the chloro group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C6H7ClS |
|---|---|
Molecular Weight |
146.64 g/mol |
IUPAC Name |
3-(2-chloroethyl)thiophene |
InChI |
InChI=1S/C6H7ClS/c7-3-1-6-2-4-8-5-6/h2,4-5H,1,3H2 |
InChI Key |
UIVAMSZYSRKQND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


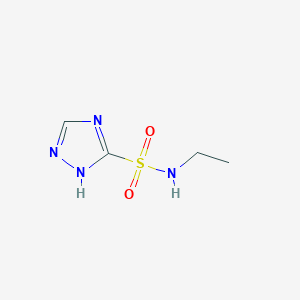
![4-Chlorothieno[3,2-c]pyridine-2-carbonitrile](/img/structure/B8696887.png)
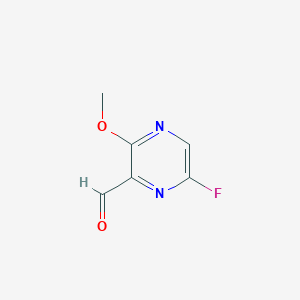
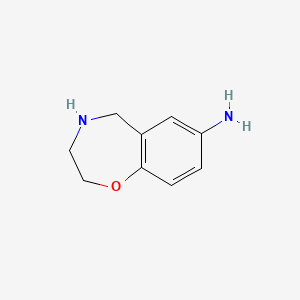
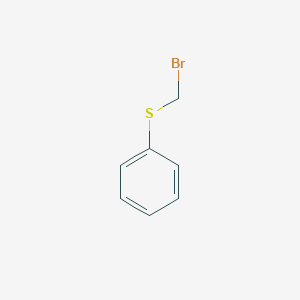
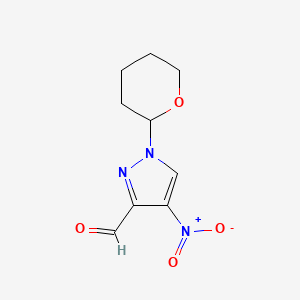
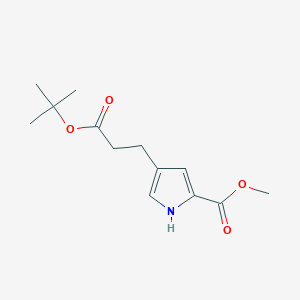
![2-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8696912.png)
![2-(2-Oxocyclohexyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-one](/img/structure/B8696919.png)

